molecular formula C12H13N3O2 B2871729 8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione CAS No. 2503203-76-5

8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione

Cat. No.: B2871729
CAS No.: 2503203-76-5
M. Wt: 231.255
InChI Key: RRDSBVYIHCOVEH-UHFFFAOYSA-N
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Description

8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyridine ring with an imidazo[1,5-a]pyridine scaffold, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization reactions. For instance, the condensation of 2-aminopyridine with suitable aldehydes in the presence of catalysts can lead to the formation of the desired imidazo[1,5-a]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections and other diseases.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of microbial DNA, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with an imidazo[1,5-a]pyridine scaffold sets it apart from other similar compounds, making it a valuable subject of study for various applications.

Properties

IUPAC Name

8a-pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-10-12(9-3-6-13-7-4-9)5-1-2-8-15(12)11(17)14-10/h3-4,6-7H,1-2,5,8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDSBVYIHCOVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=O)NC(=O)C2(C1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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